
8-(Trifluoromethyl)chroman-4-amine hydrochloride
Overview
Description
8-(Trifluoromethyl)chroman-4-amine hydrochloride, also known as TFCH, is an important organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and organic solvents. TFCH has been used in a variety of fields, from drug discovery to materials science.
Scientific Research Applications
Synthesis and Reactions
Synthetic Applications : Compounds similar to 8-(Trifluoromethyl)chroman-4-amine hydrochloride are utilized in synthetic chemistry for the preparation of fluorinated organic molecules. For instance, the trifluoromethyl group is introduced to aromatic substrates using palladium-catalyzed trifluoromethylation, highlighting the role of such functionalities in enhancing the properties of pharmaceutical and agrochemical compounds due to their electron-withdrawing nature and ability to influence molecular interactions (Cho et al., 2010).
Reactions with Amines : The reactivity of similar compounds with amines is of particular interest, with studies showing the formation of various substituted chroman-4-ones and their analogs. This includes the transformation of polyhaloalkyl chroman-4-ones into chromones via reactions with amines, leading to ring-opening and the formation of novel chroman derivatives (Sosnovskikh et al., 2006).
Applications in Material Science
- Photophysical Properties : Research into the photophysical properties of borondipyrromethene (BODIPY) analogues, which share structural similarities with the core chroman motif, demonstrates the influence of substituents on fluorescence and the potential for applications in sensing, imaging, and light-emitting materials (Qin et al., 2005).
Chemical Properties and Stability
- Fluorinated Polyimides : The synthesis and characterization of fluorinated polyimides derived from diamines similar to 8-(Trifluoromethyl)chroman-4-amine hydrochloride illustrate the utility of such compounds in creating materials with excellent thermal stability, low moisture absorption, and potential applications in advanced materials engineering (Xie et al., 2001).
properties
IUPAC Name |
8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTHXVIPUSKPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)chroman-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



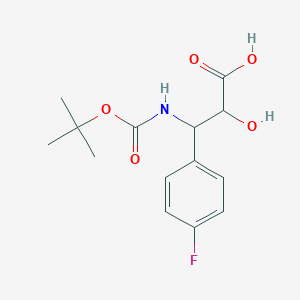
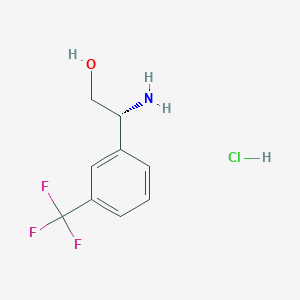
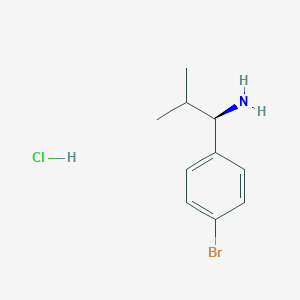
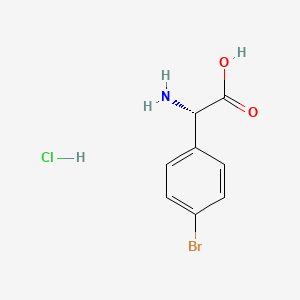
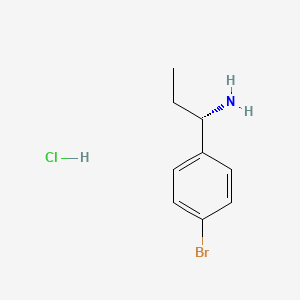

![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate](/img/structure/B3101421.png)
![tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B3101425.png)
![octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3101430.png)
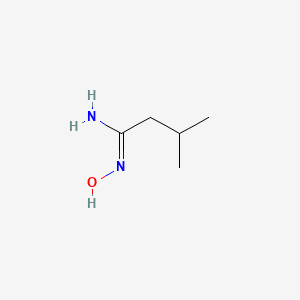
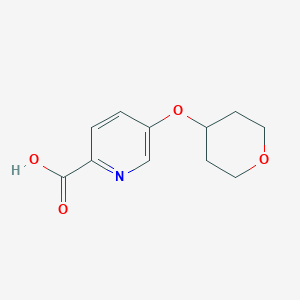


![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3101468.png)